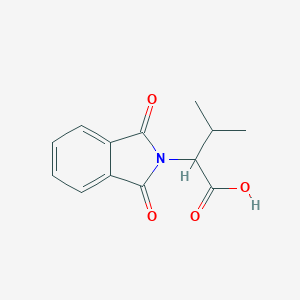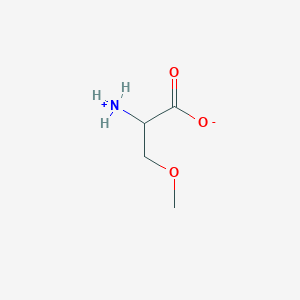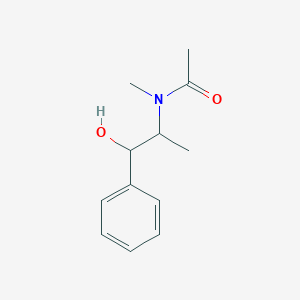
Methyl 4-hydroxy-2,5-dimethylbenzoate
Übersicht
Beschreibung
Methyl 4-hydroxy-2,5-dimethylbenzoate is a derivative of methyl 4-hydroxybenzoate, also known as methyl paraben, which is widely used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative . The compound's structure is characterized by the presence of hydroxy and methyl groups on the benzene ring, which significantly influence its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the methylation of hydroxybenzoic acid derivatives, as seen in the preparation of methyl 4-amino-2-methoxybenzoate from 4-amino-2-hydroxybenzoic acid using dimethyl sulfate . In a similar context, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound with a similar substitution pattern on the benzene ring, was achieved through a multi-step process starting with commercially available precursors and involving a key Horner–Wadsworth–Emmons-type olefination .
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxybenzoate has been determined using single-crystal X-ray diffraction, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . Although the exact structure of methyl 4-hydroxy-2,5-dimethylbenzoate is not provided, it can be inferred that the additional methyl groups would further influence the crystal packing and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of methyl 4-hydroxybenzoate and its derivatives can be inferred from the study of their frontier molecular orbitals. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were calculated, indicating a lower band gap value, which is associated with the pharmaceutical activity of the molecule . This suggests that methyl 4-hydroxy-2,5-dimethylbenzoate may also exhibit interesting reactivity patterns that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-hydroxybenzoate have been studied through experimental and computational methods. The experimental FT-IR spectrum showed a strong correlation with the computed vibrational spectra, confirming the reliability of computational methods in predicting the properties of such compounds . The presence of additional methyl groups in methyl 4-hydroxy-2,5-dimethylbenzoate would likely affect its solubility, melting point, and other physical properties, although specific data for this compound is not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Bacterial Catabolism and Metabolite Synthesis
Research on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains like Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35 demonstrates unique pathways. Rhodococcus rhodochrous N75 accumulates a degradation metabolite, identified as 2,6-dimethylhydroquinone, while Pseudomonas sp. strain HH35 converts the acid into a dead-end metabolite, characterized as a cyclic tautomer of (3-methylmaleyl)acetone, existing as the enol carboxylate form in aqueous solution. This research contributes to understanding bacterial metabolism and synthesis of novel compounds (Cain et al., 1997).
Crystallography and Molecular Arrangement
The study of crystal structures of methyl 3,5-dimethylbenzoate, among other compounds, reveals insights into the molecular arrangement. This compound forms strands of bonded molecules, arranged into layers, offering valuable information for understanding molecular interactions and designing materials with specific properties (Ebersbach et al., 2022).
Synthesis and Chemical Processing
The synthesis of various compounds, including methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, demonstrates the utility of methyl 4-hydroxy-2,5-dimethylbenzoate in developing processes for manufacturing chemical entities for different applications, such as treatments for hyperproliferative disorders and cancer. These syntheses contribute to organic chemistry and pharmaceutical development (Kucerovy et al., 1997).
Antimicrobial and Anticancer Potential
Research into compounds like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, derived from natural sources like the lichen Parmelia erumpens, indicates potential antimicrobial and anticancer properties. This research paves the way for developing new drug targets and understanding the biological activities of naturally occurring compounds (Aravind et al., 2014).
Synthesis and Structural Analysis
Studies focusing on the synthesis and structural analysis of various derivatives of methyl 4-hydroxy-2,5-dimethylbenzoate contribute to a deeper understanding of chemical properties and the potential for developing new compounds with specific characteristics (Barrett et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-2,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEFUBJGXCSOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626955 | |
| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2,5-dimethylbenzoate | |
CAS RN |
27023-05-8 | |
| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





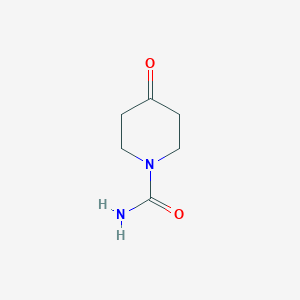

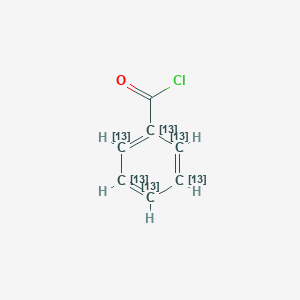


![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
